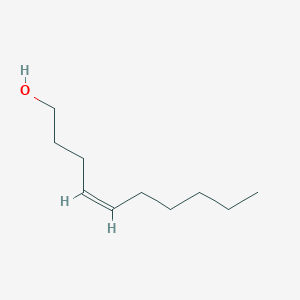
cis-4-Decen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4-Decenol, also known as (4z)-4-decen-1-ol, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, cis-4-decenol is considered to be a fatty alcohol lipid molecule. cis-4-Decenol is considered to be a practically insoluble (in water) and relatively neutral molecule. cis-4-Decenol has been primarily detected in urine. Within the cell, cis-4-decenol is primarily located in the membrane (predicted from logP) and cytoplasm. cis-4-Decenol has a fatty, fruity, and waxy taste.
Scientific Research Applications
Insect Attraction: Cis-7-decen-1-ol acetate acts as a highly attractive sex pheromone for male cabbage looper moths, indicating its potential use in pest control strategies (Jacobson et al., 1968).
Aroma in Green Tea: Cis-3-hexen-1-ol is a significant contributor to the green aroma in green tea, greatly influencing its overall aroma profile (Nie et al., 2020).
Formation of Organic Aerosols: The oxidation of cis-3-hexen-1-ol by hydroxyl radicals and ozone can lead to the formation of biogenic secondary organic aerosols, through the creation of polar organosulfates (Barbosa et al., 2017).
Inhibition of Mammalian Dihydroorotase: The compound cis-6-mercaptomethyl, or cis-1, is identified as a potent competitive inhibitor of mammalian dihydroorotase, which could have implications in medicinal chemistry (Adams et al., 1988).
Alzheimer's Disease Research: Luminescent Ru(II) phenanthroline complexes, like cis-[Ru(phen)2(Apy)2]2+, serve as mixed-type reversible inhibitors of human AChE and BuChE, and can be used for real-time imaging of Aβ self-aggregation and therapeutic applications in Alzheimer's disease (Silva et al., 2016).
β-Adrenergic Blocking Agents: Cis- and trans-4-Aminochroman-3-ols are identified as potent β-adrenergic blocking agents, suggesting their significance in pharmaceutical research (Lap et al., 1979).
DNA Structure and Stability: The cis-Pt-GG crosslink is found to alter the structure of a 20-mer DNA duplex, causing a shift from a B-like to an A-like conformation and decreasing its thermal stability, which is crucial in understanding DNA interactions and drug design (Poklar et al., 1996).
Safety and Hazards
When handling cis-4-Decen-1-ol, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
cis-4-Decen-1-ol is primarily used as a biochemical reagent . It is often used as a biological material or organic compound in life science related research . It is also used in the flavor and fragrance industry, indicating that its primary targets may be olfactory receptors .
Mode of Action
Given its use in the flavor and fragrance industry, it likely interacts with olfactory receptors to produce a specific scent or flavor .
Biochemical Pathways
As a biochemical reagent, it may be involved in various biochemical reactions depending on the specific context of the research .
Pharmacokinetics
Its physical properties such as its molecular weight (15627) and density (0853 g/mL at 25 °C) have been reported .
Result of Action
As a biochemical reagent, its effects would likely depend on the specific context of the research .
Action Environment
Properties
| { "Design of the Synthesis Pathway": "The synthesis of cis-4-Decen-1-ol can be achieved through a multi-step process starting with commercially available starting materials.", "Starting Materials": [ "1-Decene", "Sodium borohydride (NaBH4)", "Chlorotrimethylsilane (TMSCl)", "Diethyl ether", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium sulfate (Na2SO4)", "Methanol (MeOH)", "Sodium borohydride (NaBH4)", "Acetic acid (AcOH)", "Sodium hydroxide (NaOH)", "Water (H2O)" ], "Reaction": [ "1. The first step involves the hydroboration of 1-Decene with NaBH4 to yield cis-4-Decen-1-ol.", "2. The resulting alcohol is then protected using TMSCl and diethyl ether to form the corresponding silyl ether.", "3. The silyl ether is then oxidized with HCl to yield the corresponding aldehyde.", "4. The aldehyde is then reduced using NaBH4 to yield the desired alcohol.", "5. The alcohol is then acetylated using AcOH and NaOH to yield the corresponding acetate.", "6. The acetate is then hydrolyzed using NaOH and H2O to yield the final product, cis-4-Decen-1-ol." ] } | |
CAS No. |
57074-37-0 |
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
dec-4-en-1-ol |
InChI |
InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h6-7,11H,2-5,8-10H2,1H3 |
InChI Key |
VUNFOJWKJSYIDH-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCC/C=C\CCCO |
SMILES |
CCCCCC=CCCCO |
Canonical SMILES |
CCCCCC=CCCCO |
density |
0.844-0.850 |
| 57074-37-0 | |
physical_description |
Colourless liquid; Waxy, fruity aroma |
Pictograms |
Irritant |
solubility |
Soluble in diethyl ether, mineral oil, propylene glycol and most fixed oils; insoluble in glycerol and water Soluble (in ethanol) |
Synonyms |
(Z)-4-Decen-1-ol; (4Z)-4-Decen-1-ol; cis-4-Decenol; (Z)-Dec-4-en-1-ol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of cis-4-Decen-1-ol in the context of the research on Alpinia katsumadai seed essential oil?
A1: The research found that this compound is a significant component of the essential oil derived from Alpinia katsumadai seeds, comprising 7.3% of its total composition []. While not the most abundant compound, it displayed notable insecticidal and repellent properties against several stored product insects. This is particularly noteworthy as this is the first study to report on the contact toxicity and repellent activity of this compound against Tribolium castaneum, Liposcelis bostrychophila, and Lasioderma serricorne []. This discovery highlights its potential as a natural insecticide, contributing to the growing body of research on bio-based pest control alternatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




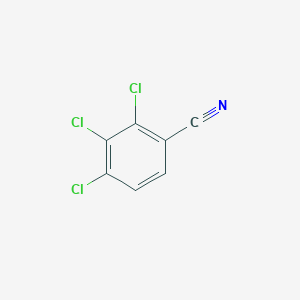
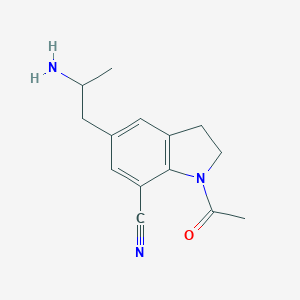

![2-[(4-Nitrophenyl)amino]ethanol](/img/structure/B31842.png)




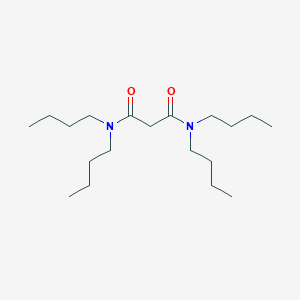
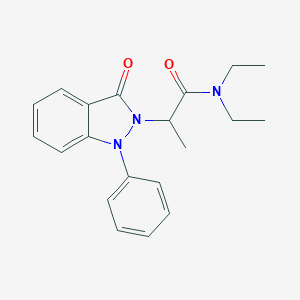
![N-cyclohexyl-N-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]-3-phenylpropanamide](/img/structure/B31861.png)

